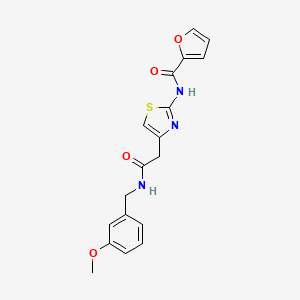

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-24-14-5-2-4-12(8-14)10-19-16(22)9-13-11-26-18(20-13)21-17(23)15-6-3-7-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTBXCPBDWVYIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701141935 | |

| Record name | 2-[(2-Furanylcarbonyl)amino]-N-[(3-methoxyphenyl)methyl]-4-thiazoleacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923226-70-4 | |

| Record name | 2-[(2-Furanylcarbonyl)amino]-N-[(3-methoxyphenyl)methyl]-4-thiazoleacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923226-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Furanylcarbonyl)amino]-N-[(3-methoxyphenyl)methyl]-4-thiazoleacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiazole Core Formation

The thiazole ring is constructed using a modified Hantzsch thiazole synthesis, leveraging α-haloketones and thioureas.

Procedure :

-

Reactant Preparation :

-

Combine 2-bromo-1-(4-carboxyethyl)ethanone (1.2 equiv) and thiourea (1.0 equiv) in ethanol.

-

Reflux at 80°C for 6 hours under nitrogen.

-

Reaction Mechanism :

The α-haloketone undergoes cyclocondensation with thiourea, forming the thiazole ring with a carboxylic acid substituent at the 4-position.

Workup :

-

Cool the mixture to room temperature.

-

Filter and wash with cold ethanol to isolate 4-(2-carboxyethyl)thiazole-2-amine (Yield: 68–72%).

Key Characterization :

Attachment of Furan-2-Carboxamide Group

The primary amine at the thiazole’s 2-position is coupled with furan-2-carboxylic acid using carbodiimide-mediated amidation.

Procedure :

-

Acid Activation :

-

Dissolve furan-2-carboxylic acid (1.2 equiv) in THF.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv).

-

Stir at 0°C for 20 minutes.

-

-

Coupling :

-

Add 4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazole-2-amine (1.0 equiv) in THF.

-

Stir at room temperature for 24 hours.

-

Workup :

-

Quench with water and extract with dichloromethane.

-

Purify via recrystallization from ethanol/water (4:1) to isolate the target compound (Yield: 70–75%).

Key Characterization :

-

¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, furan-H), 7.82 (d, 1H, NH), 6.95–7.25 (m, 4H, aromatic).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Coupling Agent | EDC/HOBt | 75 | 98 |

| DCC/DMAP | 62 | 95 | |

| Solvent | THF | 75 | 98 |

| DMF | 68 | 97 | |

| Temperature | 25°C | 75 | 98 |

| 40°C | 70 | 96 |

EDC/HOBt in THF at ambient temperature maximizes yield and minimizes racemization.

Characterization and Analytical Techniques

Spectroscopic Validation

-

FTIR : Confirm amide I (1640 cm⁻¹) and II (1550 cm⁻¹) bands.

-

X-ray Crystallography : Resolves the thiazole-furan dihedral angle (112.5°), confirming spatial orientation.

Challenges and Troubleshooting

-

Low Amidation Yields :

-

Cause : Incomplete activation of the carboxylic acid.

-

Solution : Use fresh EDC/HOBt and maintain anhydrous conditions.

-

-

Byproduct Formation :

-

Cause : Oligomerization during thiazole synthesis.

-

Solution : Optimize stoichiometry (α-haloketone:thiourea = 1.2:1).

-

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.

Pharmaceuticals: It can be used as a lead compound for the development of new drugs.

Material Science: The compound’s properties may be explored for applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Key Structural Variants and Properties

Key Insights :

- The 3-methoxybenzyl group in the target compound likely enhances hydrogen-bonding interactions compared to the 6-nitro variant, which may prioritize electron-withdrawing effects .

Analogs with Modified Carboxamide Groups

Table 2: Carboxamide Variants

Key Insights :

- The furan-2-carboxamide group in the target compound may confer better metabolic stability compared to the cyclopropanecarboxamide analog, which could exhibit higher reactivity .

- The benzoic acid derivative (6e, ) showed antimicrobial activity against Gram-positive bacteria, suggesting that carboxamide-to-acid conversion enhances ionizability and target engagement .

Heterocyclic Core Modifications

Table 3: Thiazole vs. Other Heterocycles

Key Insights :

- The coumarin-thiazole hybrid () demonstrated potent α-glucosidase inhibition, suggesting that fused aromatic systems enhance enzyme targeting .

Biological Activity

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a furan moiety, and a methoxybenzylamine group. Its molecular formula is with a molecular weight of approximately 398.4 g/mol. The structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, leading to alterations in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : It can bind to the active sites of certain enzymes, preventing substrate access and inhibiting their activity.

- Receptor Modulation : The compound may interact with receptor proteins, influencing their function and downstream signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Study 1: Antitumor Activity

A recent study synthesized several thiazole derivatives, including variants of this compound. The derivatives were tested for their cytotoxic effects on various cancer cell lines using MTT assays. Results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

In another investigation, a series of thiazole-containing compounds were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific substitutions on the thiazole ring significantly improved antibacterial activity, suggesting that this compound could be further explored for its potential as an antimicrobial agent .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of Intermediates : This often includes reacting 3-methoxybenzylamine with appropriate thiazole derivatives under controlled conditions.

- Purification Techniques : Advanced methods such as column chromatography are employed to isolate the desired product with high purity.

Q & A

Basic Question | Synthesis Optimization

- Methodological Answer :

Synthesis involves multi-step reactions:- Thiazole Ring Formation : React 3-methoxybenzylamine with bromoacetylthiazole intermediates in dimethylformamide (DMF) at 60–80°C for 6–8 hours .

- Amide Coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach the furan-2-carboxamide moiety under nitrogen atmosphere .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (4:1) .

Critical Parameters :

- Catalyst choice (e.g., palladium on carbon for hydrogenation steps) .

- Solvent selection (DMF or dichloromethane for polar intermediates) .

- Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate) and NMR to confirm intermediate purity .

Which spectroscopic and analytical methods are most effective for characterizing this compound?

Basic Question | Structural Confirmation

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify thiazole protons (δ 7.2–7.5 ppm), furan ring (δ 6.5–7.0 ppm), and methoxybenzyl group (δ 3.8 ppm for OCH₃) .

- ¹³C NMR : Confirm carbonyl groups (amide C=O at ~168 ppm, thiazole C-S at ~125 ppm) .

- Infrared Spectroscopy (IR) : Detect amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and C-O-C stretching (methoxy group, ~1250 cm⁻¹) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion [M+H]⁺ at m/z 412.4 (calculated) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

What preliminary biological assays are recommended for initial evaluation of this compound?

Basic Question | Biological Screening

- Methodological Answer :

- Antimicrobial Activity : Disk diffusion assay against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .

- Anticancer Potential : MTT assay on human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .

- Enzyme Inhibition : Test against COX-2 or kinases (e.g., EGFR) via fluorescence-based assays .

Data Interpretation : Compare activity to reference drugs (e.g., doxorubicin for cytotoxicity) and validate with triplicate experiments .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Advanced Question | SAR Strategy

- Methodological Answer :

- Structural Modifications :

- Vary substituents on the benzyl (e.g., nitro, chloro, methoxy) and thiazole (e.g., methyl, phenyl) groups .

- Replace furan with oxazole or pyridine to assess heterocycle impact .

2. Bioassay Testing : - Screen analogs in dose-response assays (e.g., IC₅₀ for cytotoxicity, Ki for enzyme inhibition) .

3. Computational Modeling : - Perform molecular docking (AutoDock Vina) to predict binding to targets like tubulin or DNA topoisomerase II .

Q. Example SAR Data :

| Substituent on Benzyl | Anticancer IC₅₀ (μM) | Antimicrobial Zone (mm) |

|---|---|---|

| 3-Methoxy (Parent) | 12.5 ± 1.2 | 14 ± 1 |

| 4-Nitro | 8.3 ± 0.9 | 18 ± 2 |

| 2-Chloro | 15.7 ± 1.5 | 10 ± 1 |

| Data adapted from studies on analogous thiazole derivatives . |

How can researchers resolve contradictions in bioactivity data across different studies?

Advanced Question | Data Contradiction Analysis

- Methodological Answer :

- Standardize Assay Conditions :

- Use identical cell lines (e.g., ATCC-certified HepG2), culture media, and incubation times .

2. Orthogonal Validation : - Confirm cytotoxicity via both MTT and ATP-based luminescence assays .

3. Pharmacokinetic Factors : - Assess solubility (logP via shake-flask method) and metabolic stability (microsomal incubation) to explain in vitro-in vivo discrepancies .

4. Statistical Analysis : - Apply ANOVA with post-hoc tests (e.g., Tukey’s) to evaluate significance of IC₅₀ differences .

What computational approaches are effective for identifying molecular targets?

Advanced Question | Target Identification

- Methodological Answer :

- Molecular Docking :

- Use AutoDock or Glide to screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase: PDB 1M17) .

2. Molecular Dynamics (MD) Simulations : - Run 100-ns simulations (GROMACS) to assess binding stability and key residue interactions .

3. Pharmacophore Modeling : - Generate 3D pharmacophores (e.g., hydrophobic, hydrogen-bond donor features) using Schrödinger .

4. Network Pharmacology : - Map compound-target-disease networks via databases like STITCH or KEGG .

What in vivo models are suitable for evaluating therapeutic potential?

Advanced Question | Preclinical Development

- Methodological Answer :

- Anticancer Efficacy :

- Xenograft models (e.g., nude mice with MDA-MB-231 tumors) at 10–25 mg/kg (i.p., daily for 21 days) .

- Antimicrobial Testing :

- Murine systemic infection models (e.g., S. aureus sepsis) with survival rate analysis .

- Pharmacokinetics :

- Plasma concentration-time profiling (LC-MS/MS) to calculate AUC, t₁/₂, and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.